molecular formula C12H9NOS B12802845 Benzene, 1-nitroso-4-(phenylthio)- CAS No. 83504-80-7

Benzene, 1-nitroso-4-(phenylthio)-

Cat. No.: B12802845
CAS No.: 83504-80-7
M. Wt: 215.27 g/mol
InChI Key: ZJJZKULIQWNROF-UHFFFAOYSA-N
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Description

Benzene, 1-nitroso-4-(phenylthio)- is an organic compound with the molecular formula C12H9NOS It is characterized by the presence of a nitroso group (-NO) and a phenylthio group (-SPh) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitroso-4-(phenylthio)- can be achieved through several methods. One common approach involves the reduction of nitro compounds or the oxidation of amino precursors. The direct nitrosation of aromatic compounds is also a viable method. For instance, the reaction of diphenylmercury with nitrosyl bromide (NOBr) can yield nitroso compounds .

Industrial Production Methods: Industrial production of Benzene, 1-nitroso-4-(phenylthio)- typically involves optimized classical synthetic pathways. These methods often include the use of specific reagents and conditions to ensure high yield and purity. Solvent-free solid-state preparative methods combined with purification techniques are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitroso-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso or phenylthio groups are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-nitroso-4-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitroso-4-(phenylthio)- involves its interaction with molecular targets through its nitroso and phenylthio groups. The nitroso group can participate in redox reactions, influencing cellular signaling pathways. The phenylthio group can interact with various enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-nitroso-4-(phenylthio)- is unique due to the presence of both nitroso and phenylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its involvement in biological processes make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

83504-80-7

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1-nitroso-4-phenylsulfanylbenzene

InChI

InChI=1S/C12H9NOS/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

ZJJZKULIQWNROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O

Origin of Product

United States

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